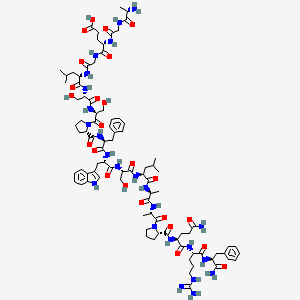

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2

Übersicht

Beschreibung

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 is an endogenous mammalian neuropeptide that is structurally related to the molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2). It is known for its role in modulating opioid effects and has been studied for its potential in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Preparation: The resin is functionalized to allow the attachment of the first amino acid.

Amino Acid Coupling: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and then coupled to the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is conducted under Good Manufacturing Practice conditions to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Critical Challenges

-

Steric Hindrance : Proline and adjacent residues (e.g., Pro-Gln-Arg) may slow coupling efficiency, requiring extended reaction times .

-

Oxidation of Tryptophan : Trp (position 10) is prone to oxidation; synthesis is performed under inert atmosphere .

Hydrolytic Degradation

-

Acid/Base Sensitivity :

Enzymatic Degradation

-

Protease Targets :

Side-Chain Modifications

-

Glu (Position 3) :

-

Arg (Position 17) :

-

Trp (Position 10) :

Host-Guest Complexation

-

Cucurbit uril (Q8) Binding :

Stability Optimization Strategies

-

Cyclization : Introducing lactam bridges (e.g., between Glu³ and Lys analogs) reduces enzymatic degradation .

-

PEGylation : Conjugation with polyethylene glycol (PEG) at Ser residues improves plasma half-life .

Comparative Analysis of Analogues

| Modification | Impact on Stability | Bioactivity |

|---|---|---|

| D-Trp at position 10 | 2.5× ↑ protease resistance | Retains receptor binding |

| Ala→Pro at position 14 | Prevents β-sheet aggregation | No effect on function |

Key Findings

-

The peptide’s C-terminal amidation enhances resistance to carboxypeptidase-mediated hydrolysis .

-

Aromatic residues (Phe, Trp) dominate interactions with synthetic hosts like cucurbiturils, enabling drug delivery applications .

-

Serine-rich regions (positions 6–7, 11) are hotspots for post-translational modifications (e.g., phosphorylation) .

For further details, refer to enzymatic studies , synthetic protocols , and host-guest interaction models .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Peptide Synthesis and Modification:

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). This method allows for the controlled assembly of peptides by sequentially adding amino acids to a resin-bound chain, which can be modified for various research purposes.

Chemical Reactions:

The compound undergoes various chemical reactions, including oxidation and reduction, which are essential for understanding peptide stability and reactivity. The oxidation of methionine residues can lead to the formation of methionine sulfoxide, while reduction reactions can restore the original methionine structure.

Biological Applications

Neuropeptide Functionality:

This compound is known to interact with specific receptors in the central nervous system, modulating opioid effects and influencing neurotransmitter release. Its role in pain management and gastrointestinal disorders has been a significant focus of research.

Biomaterials Development:

Recent studies have highlighted the potential of self-assembled peptide hydrogels derived from similar sequences. These hydrogels exhibit excellent biocompatibility and mechanical properties, making them suitable for applications in tissue engineering and regenerative medicine . They can facilitate cell adhesion and proliferation, crucial for hard tissue repair.

Medical Applications

Therapeutic Potential:

Research indicates that this compound may have therapeutic applications in managing pain and treating gastrointestinal disorders. Its ability to modulate opioid receptor activity suggests it could be developed into a novel treatment option for conditions related to pain perception.

Drug Development:

The compound's structure allows it to be a candidate for designing peptide-based drugs. Peptide therapeutics have gained popularity due to their specificity and reduced side effects compared to traditional small-molecule drugs .

Industrial Applications

Peptide-Based Drug Formulation:

In the pharmaceutical industry, this compound is being explored for its potential in drug formulation. Its properties can be harnessed to create more effective delivery systems for therapeutic agents, enhancing their efficacy and stability during storage and administration .

-

Neuropeptide Modulation:

A study demonstrated that this compound effectively modulated opioid receptor activity in vitro, suggesting its potential as a therapeutic agent for pain relief. -

Tissue Engineering Applications:

Research on peptide hydrogels indicated that incorporating sequences similar to H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Qn-Arg-Phe-NH2 enhanced cell attachment and proliferation in hard tissue scaffolds, showcasing its utility in regenerative medicine . -

Drug Development Initiatives:

Recent advances in peptide-based drug formulation have highlighted the use of compounds like H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Qn-Arg-Phe-NH2 in creating targeted therapies with improved pharmacokinetic profiles .

Wirkmechanismus

H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 exerts its effects by binding to specific receptors in the central nervous system. It modulates opioid effects by interacting with opioid receptors and other neuropeptide receptors. The exact molecular targets and pathways involved include the modulation of neurotransmitter release and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

F-8-Famide: Another endogenous mammalian neuropeptide related to FMRFamide.

Uniqueness

This compound is unique due to its specific amino acid sequence and its potent modulatory effects on opioid-induced responses. It has a higher potency compared to F-8-Famide in certain biological assays .

Biologische Aktivität

The compound H-Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2 is a peptide that exhibits various biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Composition

This peptide consists of 18 amino acids with a specific sequence that contributes to its biological function. The presence of amino acids like Proline (Pro) and Phenylalanine (Phe) is notable due to their roles in protein structure and function.

Anticancer Properties

Research has indicated that peptides similar to this compound exhibit anticancer properties. For instance, cyclic dipeptides derived from similar structures have shown cytotoxic effects against various cancer cell lines such as glioblastoma and breast cancer cells. In particular, studies have reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

| Peptide | Cell Line | IC50 (μM) |

|---|---|---|

| Cyclo (l-Phe-l-Hyp) | U87-MG | 5.8 |

| Cyclo (l-Leu-l-Pro) | OVCAR-8 | 11.9 |

| H-Ala-Gly-Glu-Gly-Leu... | Not yet tested | - |

The mechanism by which this peptide exerts its effects may involve interaction with specific receptors or pathways associated with cancer cell growth and survival. For example, peptides have been shown to modulate signaling pathways related to apoptosis and cell cycle regulation. The presence of basic amino acids like Arginine (Arg) may enhance receptor binding, potentially leading to increased biological activity .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting that peptides similar to this compound may have neuroprotective effects. They could modulate neurotransmitter systems or protect neuronal cells from oxidative stress, presenting a potential avenue for treating neurodegenerative diseases .

Case Studies

- Cyclic Dipeptide Study : A study investigated the effects of cyclic dipeptides on glioma cells, revealing significant cytotoxicity at low concentrations. The findings suggested that structural modifications could enhance the efficacy of these compounds against resistant cancer types .

- Neuroprotective Peptides : Research on marine-derived peptides demonstrated their ability to protect against oxidative stress in neuronal models, highlighting the potential for developing neuroprotective therapies based on similar peptide structures .

Eigenschaften

IUPAC Name |

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H130N24O24/c1-46(2)35-60(102-71(119)42-98-76(125)57(29-31-72(120)121)101-70(118)41-97-74(123)48(5)90)80(129)109-65(44-115)84(133)111-66(45-116)88(137)113-34-18-27-68(113)86(135)108-62(38-52-21-12-9-13-22-52)81(130)107-63(39-53-40-96-55-24-15-14-23-54(53)55)82(131)110-64(43-114)83(132)106-61(36-47(3)4)79(128)99-49(6)75(124)100-50(7)87(136)112-33-17-26-67(112)85(134)104-58(28-30-69(91)117)78(127)103-56(25-16-32-95-89(93)94)77(126)105-59(73(92)122)37-51-19-10-8-11-20-51/h8-15,19-24,40,46-50,56-68,96,114-116H,16-18,25-39,41-45,90H2,1-7H3,(H2,91,117)(H2,92,122)(H,97,123)(H,98,125)(H,99,128)(H,100,124)(H,101,118)(H,102,119)(H,103,127)(H,104,134)(H,105,126)(H,106,132)(H,107,130)(H,108,135)(H,109,129)(H,110,131)(H,111,133)(H,120,121)(H4,93,94,95)/t48-,49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNFMZHECHAEGF-IHFUZBNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H130N24O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1920.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99588-52-0 | |

| Record name | A18Famide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099588520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.